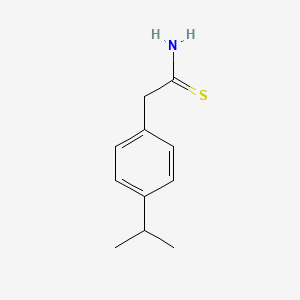

2-(4-Isopropylphenyl)ethanethioamide

Description

Overview of Thioamide Chemistry and Significance in Organic Synthesis

Thioamides are a class of organic compounds that feature a carbon-sulfur double bond adjacent to a nitrogen atom (R-C(=S)-N-R'R''). They are the sulfur analogs of amides and exhibit distinct chemical properties due to the replacement of the carbonyl oxygen with sulfur. This substitution leads to altered nucleophilicity, hydrogen bonding capabilities, and electronic characteristics. nih.gov The C-N bond in thioamides has a greater degree of double bond character compared to amides, which results in a higher rotational barrier. nih.gov

In organic synthesis, thioamides are versatile building blocks. mdpi.com They serve as crucial intermediates in the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thiazoles, which are prominent scaffolds in many biologically active compounds. nih.gov The synthesis of thioamides can be achieved through several methods, most commonly by the thionation of amides using reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. nih.gov Other notable methods include the Willgerodt-Kindler reaction, which produces arylalkylthioamides, and various multicomponent reactions involving aldehydes, amines, and elemental sulfur. nih.govnih.gov The development of greener and more efficient synthetic protocols remains an active area of research. nih.gov

| Synthesis Method | Reactants | Key Reagent(s) | Reference |

|---|---|---|---|

| Thionation of Amides | Amides | Phosphorus Pentasulfide (P₂S₅), Lawesson's Reagent | nih.gov |

| Willgerodt-Kindler Reaction | Aryl Alkyl Ketones, Amine, Sulfur | Elemental Sulfur (S₈) | nih.gov |

| From Nitriles | Nitriles | Hydrogen Sulfide (B99878) (H₂S), Thioacetic Acid | |

| Multicomponent Reactions | Aldehydes, Amines, Sulfur Source | Elemental Sulfur (S₈), Sodium Sulfide (Na₂S) | nih.gov |

The Role of Phenyl and Isopropylphenyl Moieties in Modulating Chemical Reactivity and Biological Interactions

The incorporation of aryl groups, such as phenyl and substituted phenyl moieties, into a molecular structure can profoundly influence its chemical and physical properties. A phenyl group can affect a molecule's reactivity through electronic effects (induction and resonance) and steric hindrance. It often serves as a core scaffold for designing new molecules with specific pharmacological profiles. mdpi.com

The isopropylphenyl group, specifically, introduces additional important characteristics. The isopropyl substituent increases the lipophilicity (hydrophobicity) of the molecule, which can enhance its ability to cross biological membranes. quora.com This increased bulk also provides significant steric influence, which can be exploited to control reaction selectivity or to create specific binding interactions with biological targets like enzymes. For instance, isopropylphenyl motifs have been shown to fit effectively into hydrophobic pockets within enzyme active sites, contributing to inhibitor potency. youtube.com Furthermore, the presence of such groups can lead to antioxidant properties in certain classes of molecules. nist.gov The electronic properties of the phenyl ring can also be modulated by the alkyl substituent, which in turn affects the reactivity of adjacent functional groups.

Research Trajectories of Ethanethioamide Derivatives with Aryl Substituents

Research into ethanethioamide derivatives bearing aryl substituents is driven by their potential applications in medicinal chemistry and materials science. A significant research trajectory involves their use as precursors for the synthesis of biologically active heterocyclic compounds. For example, aryl thioamides are key reactants in the Hantzsch thiazole (B1198619) synthesis, a fundamental method for creating the thiazole ring system found in numerous pharmaceuticals. nih.gov

Another major research direction is the exploration of their inherent biological activities. The structural similarity of the thioamide group to the peptide bond has led to their investigation as peptide isosteres, with the goal of creating peptides with enhanced stability or modified biological function. nih.gov Derivatives of the closely related 2-phenylethanol (B73330) have demonstrated bacteriostatic activity, which is positively correlated with their ability to interact with and disrupt bacterial cell membranes. nih.gov This suggests that aryl ethanethioamides could be promising candidates for the development of new antimicrobial agents. Furthermore, the oxygen analogs, aryl acetamides, have been investigated for antioxidant and anti-inflammatory activities, providing a rationale for exploring similar properties in their thioamide counterparts. nih.gov The development of novel fungicides and other agrochemicals is also an active area of investigation for compounds containing aryl and thioamide functionalities. mdpi.com

Scope and Objectives for Advanced Research on 2-(4-Isopropylphenyl)ethanethioamide

While the specific compound this compound is not extensively documented in current literature, its structure suggests several clear objectives for future advanced research. The primary scope would be to synthesize, purify, and comprehensively characterize this molecule. A logical synthetic route would involve the thionation of the corresponding amide, 2-(4-isopropylphenyl)acetamide, using a standard thionating agent.

Following its synthesis, key research objectives would include:

Physicochemical Profiling: A thorough investigation of its structural, electronic, and spectroscopic properties. This would provide fundamental data and allow for comparison with other aryl ethanethioamides.

Biological Screening: Given the known activities of related structures, a primary objective would be to screen this compound for a range of biological effects. This would include assays for antimicrobial, antifungal, antioxidant, and potential enzyme inhibitory activities. nih.govmdpi.comnih.gov The lipophilic isopropylphenyl group may enhance its potential for membrane interaction or binding to hydrophobic protein sites. youtube.com

Synthetic Utility Assessment: Exploring its utility as a synthetic intermediate. Research could focus on its conversion to novel heterocyclic systems, such as substituted thiazoles, which could possess their own unique biological activities. nih.gov

The following table presents data for related compounds to provide context for the potential properties of this compound.

| Property | Ethanethioamide | N-(4-isopropylphenyl)acetamide | This compound |

|---|---|---|---|

| CAS Number | 62-55-5 | 4148-89-8 | Not Available |

| Molecular Formula | C₂H₅NS | C₁₁H₁₅NO | C₁₁H₁₅NS |

| Molecular Weight (g/mol) | 75.13 | 177.24 | 193.31 (Calculated) |

| Appearance | Crystalline Solid | Solid | Not Available |

| Melting Point (K) | 383-385 (approx.) | Not Available | Not Available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)ethanethioamide |

InChI |

InChI=1S/C11H15NS/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13) |

InChI Key |

GAFRSWKSRGOJMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 4 Isopropylphenyl Ethanethioamide

Classical Approaches to Ethanethioamide Synthesis: Re-evaluation and Modern Adaptations

Classical methods for thioamide synthesis have been foundational, and their modern adaptations continue to offer reliable routes to these important sulfur-containing compounds. The primary strategies involve the thionation of corresponding amides or the reaction of nitriles with a sulfur source.

Thionation Reactions Utilizing Lawesson's Reagent and P4S10 for Thioamide Formation

The most direct and widely used method for synthesizing thioamides is the thionation of their corresponding amide precursors. For the target compound, this would involve the conversion of 2-(4-isopropylphenyl)acetamide. Two reagents have historically dominated this transformation: Phosphorus Pentasulfide (P4S10) and Lawesson's Reagent. chemrxiv.orgnih.gov

Phosphorus Pentasulfide (P4S10): P4S10, also known as Berzelius reagent, is a traditional and powerful thionating agent. mdpi.com The reaction typically requires high temperatures and often proceeds in solvents like toluene (B28343), xylene, or pyridine (B92270) under reflux conditions. nih.govmdpi.com A significant drawback of using P4S10 is the frequent need for a large excess of the reagent and potentially cumbersome workup procedures to remove phosphorus-containing byproducts. researchgate.netorganic-chemistry.org To improve its utility and ease of handling, modern protocols have explored supported versions of the reagent, such as P4S10 on alumina (B75360) (Al2O3). This solid-supported reagent can simplify the purification process to a simple filtration, avoiding difficult aqueous workups. nih.govresearchgate.net The combination of P4S10 with hexamethyldisiloxane (B120664) (HMDO) has also been shown to enhance its performance, particularly in solvents like dichloromethane. nih.gov

Lawesson's Reagent (LR): Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, has become a more popular choice for thionation due to its milder reaction conditions and often higher yields compared to P4S10. organic-chemistry.orgnih.gov It is more soluble in organic solvents and generally requires shorter reaction times. nih.gov The mechanism involves an equilibrium with a reactive dithiophosphine ylide, which reacts with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force for the reaction is the subsequent cycloreversion to form the desired thioamide and a stable P=O bond. organic-chemistry.orgnih.gov While original procedures often used toluene at elevated temperatures, reactions in THF can proceed at room temperature. chemspider.com A key challenge with LR is the removal of byproducts, which often necessitates thorough aqueous workups or column chromatography. chemspider.comnih.gov Recent advancements have focused on developing fluorous derivatives of LR to simplify purification through fluorous solid-phase extraction. nih.gov

| Reagent | Typical Solvents | Temperature | Advantages | Disadvantages | Modern Adaptations |

|---|---|---|---|---|---|

| P4S10 | Toluene, Xylene, Pyridine | High (Reflux) | Powerful, inexpensive reagent. mdpi.comresearchgate.net | Harsh conditions, excess reagent needed, difficult workup. mdpi.comorganic-chemistry.org | Al2O3-supported P4S10 for easier purification. nih.govresearchgate.net |

| Lawesson's Reagent | Toluene, THF | Room Temp to Reflux | Milder conditions, higher yields, shorter reaction times than P4S10. organic-chemistry.orgnih.gov | Byproduct removal can be challenging. chemspider.comnih.gov | Fluorous LR for simplified workup; optimized workup procedures. nih.gov |

Reaction of Nitriles with Hydrogen Sulfide (B99878) and Related Reagents

An alternative classical route to primary thioamides, such as 2-(4-isopropylphenyl)ethanethioamide, starts from the corresponding nitrile, 2-(4-isopropylphenyl)acetonitrile. This method involves the addition of hydrogen sulfide (H2S) or its derivatives across the nitrile's carbon-nitrogen triple bond.

The direct use of gaseous H2S can be effective but is often avoided due to its high toxicity and unpleasant odor. tandfonline.com Consequently, various H2S surrogates have been developed. Sodium hydrosulfide (B80085) (NaSH) is a common and safer alternative. tandfonline.comresearchgate.net The reaction of nitriles with NaSH, often in the presence of magnesium chloride in a solvent like DMF, can produce primary thioamides in high yields without the need to handle H2S gas directly. researchgate.net Another approach utilizes a mixture of sodium hydrogen sulfide hydrate (B1144303) and diethylamine (B46881) hydrochloride in solvents like DMF or a dioxane/water mixture, which also circumvents the use of gaseous H2S and allows for straightforward stoichiometric control. tandfonline.comtandfonline.com A novel "thio-Ritter-type" reaction has also been explored, where alkyl bromides, nitriles, and hydrogen sulfide react to form N-substituted thioamides, showcasing the versatility of nitriles as starting materials. rsc.orgrsc.org

Advances in Environmentally Benign Synthetic Protocols for Thioamides

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for thioamide synthesis. These protocols aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

One promising approach is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea. rsc.orgrsc.org These solvents are biodegradable, low-cost, and can act as both the reaction medium and catalyst, eliminating the need for volatile organic compounds. rsc.orgrsc.org Thioamides can be synthesized in good to excellent yields via a three-component reaction of aldehydes or ketones, amines, and elemental sulfur in a DES. rsc.orgrsc.org Another significant advancement is the use of water as a reaction medium. organic-chemistry.orgorganic-chemistry.org Water-mediated synthesis of thioamides from aldehydes and amines has been demonstrated to proceed without added catalysts or energy input, offering a scalable and green alternative. organic-chemistry.orgorganic-chemistry.org Furthermore, protocols using elemental sulfur as the sulfur source are considered environmentally friendly due to its abundance and low toxicity. chemistryforsustainability.orgorganic-chemistry.org

Development of Novel Synthetic Pathways for this compound

Beyond the refinement of classical methods, entirely new strategies have emerged for the synthesis of thioamides. These novel pathways, including multicomponent and catalytic reactions, offer increased efficiency and molecular diversity.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product, are highly efficient and align with the principles of green chemistry by minimizing waste and reaction steps. chemistryforsustainability.org The Willgerodt-Kindler reaction is a classic example, typically involving an arylalkyl ketone, an amine, and elemental sulfur to form a thioamide. chemrxiv.orgrsc.org This reaction has been expanded to include a wider range of substrates like aldehydes. chemrxiv.org

Modern MCRs for thioamide synthesis often utilize elemental sulfur as a benign and abundant sulfur source. chemistryforsustainability.org For instance, a three-component reaction of styrenes, amines, and sulfur can selectively produce 2-phenylethanethioamides under metal-free conditions, with the product type being controlled by the choice of base. organic-chemistry.org Visible-light-driven MCRs have also been developed, using amines, carbon disulfide, and olefins to generate thioamides under mild conditions. nih.gov Domino reactions, where subsequent transformations occur on functionalities created in a previous step, are also powerful tools for building molecular complexity efficiently. iupac.org A domino radical bicyclization process has been used to synthesize complex spirocyclic systems, demonstrating the potential for intricate molecular architecture construction in a single step. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Base-Controlled MCR | Styrenes, Amines, Elemental Sulfur | Metal-free; product selectivity controlled by base (e.g., KF vs. K3PO4). | organic-chemistry.org |

| Visible-Light-Driven MCR | Amines, Carbon Disulfide, Olefins | Mild conditions; uses light as an energy source; radical pathway. | nih.gov |

| Willgerodt-Kindler Reaction | Ketones/Aldehydes, Amines, Elemental Sulfur | Classic MCR for thioamide synthesis; often catalyzed. | chemrxiv.orgrsc.org |

| Green MCR in DES | Aldehydes/Ketones, Amines, Elemental Sulfur | Uses biodegradable deep eutectic solvent; catalyst-free. | rsc.orgrsc.org |

Catalytic Approaches to C-S Bond Formation in Ethanethioamides

The formation of the carbon-sulfur bond is the key step in thioamide synthesis, and catalytic methods to achieve this transformation are highly sought after for their efficiency and selectivity. mdpi.com While many thioamide syntheses are catalyst-free, catalytic approaches can offer milder conditions and broader substrate scope. organic-chemistry.orgnih.gov

Transition-metal catalysis, particularly with copper, has been effective for C-S cross-coupling reactions, for example, between aryl iodides and heterocyclic thiols. researchgate.net While not a direct route to ethanethioamides, these methods highlight the power of catalysis in C-S bond formation. Photocatalysis represents a green and powerful approach, using light to drive chemical reactions. mdpi.com For example, a benzo thiadiazole-based covalent organic framework (COF) has been used as a heterogeneous photocatalyst for the cyclization of thioamides. mdpi.com Thiol-catalyzed formation of thioamide bonds from nitriles has also been demonstrated as a potentially prebiotic pathway, where a catalytic thiol attacks the nitrile to form a thioimidate intermediate, which is then converted to the thioamide by a sulfide source. nih.gov These catalytic systems reduce the reliance on stoichiometric, often harsh, reagents and represent a significant step forward in synthetic methodology.

Solid-Phase Synthesis and Combinatorial Chemistry for Thioamide Libraries

The generation of thioamide libraries, including derivatives of this compound, leverages the efficiency of solid-phase synthesis and combinatorial chemistry. wikipedia.org These techniques enable the rapid synthesis of a multitude of related compounds for screening purposes.

Solid-phase peptide synthesis (SPPS) methodologies are frequently adapted for creating thioamide-containing molecules. proquest.comnih.govacs.org In a typical approach, an amino acid or a building block is anchored to a solid support, such as a resin. The synthesis of a library related to this compound would involve attaching a suitable precursor to the resin, followed by a thioacylation step. Thioacylating reagents, such as thioacylnitrobenzotriazoles, are employed to introduce the thioamide functionality in a site-specific manner. acs.org

A key challenge in solid-phase synthesis of thioamides is the potential for epimerization at the α-carbon during subsequent reaction steps, particularly during the removal of protecting groups like Fmoc with basic reagents. acs.org Strategies to mitigate this include the use of milder reaction conditions or the development of protective groups for the thioamide itself. proquest.comacs.org

Combinatorial chemistry, particularly the "split-and-pool" synthesis method, allows for the exponential generation of a diverse library of compounds from a limited set of starting materials. wikipedia.org To create a library based on the this compound scaffold, the solid support resin could be divided into portions, with each portion reacting with a different building block to introduce variability at specific positions on the molecule, while keeping the core 2-(4-isopropylphenyl)ethanethioyl structure constant.

Table 1: Comparison of Solid-Phase Strategies for Thioamide Library Synthesis

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Thioacylation on Resin | A resin-bound amine is reacted with a thioacylating agent to form the thioamide directly on the solid support. | Direct incorporation of the thioamide bond. Good for site-specific modification. acs.org | Stability of the thioamide on the resin can be an issue, especially during repeated deprotection steps. proquest.com |

| Post-Synthesis Thionation | An amide-containing library is first synthesized on the solid phase, followed by a global thionation step using a reagent like Lawesson's reagent prior to cleavage from the resin. | Simpler initial synthesis of the amide backbone. | Lack of selectivity if multiple amide bonds are present; harsh reagents may cleave the product from the resin or cause side reactions. acs.org |

| Building Block Approach | Pre-synthesized thioamide-containing building blocks are coupled onto the growing chain on the solid support. | Better control over stereochemistry and purity of the incorporated thioamide. acs.org | Requires the separate synthesis of each thioamide building block, which can be time-consuming. chemrxiv.org |

Scalability Considerations and Process Chemistry for Large-Scale Synthesis of this compound

Transitioning the synthesis of this compound from laboratory-scale to large-scale industrial production requires careful consideration of scalability, safety, and cost-effectiveness. The Kindler thioamide synthesis, a three-component reaction involving an aldehyde or ketone, an amine, and elemental sulfur, is a prominent method amenable to scale-up. chemrxiv.orgorganic-chemistry.org For this compound, this would likely involve reacting 4-isopropylphenylacetaldehyde, ammonia (B1221849) (or an ammonia source), and sulfur.

Key parameters that need optimization for large-scale synthesis include:

Reaction Temperature and Time: Traditional Kindler reactions often require high temperatures and long reaction times, which can be energy-intensive and lead to side product formation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, offering a more efficient and scalable alternative. organic-chemistry.orgorganic-chemistry.org

Solvent Selection: The choice of solvent is critical for reaction efficiency, product isolation, and environmental impact. High-boiling point solvents like 1-methyl-2-pyrrolidone (NMP) have been used in microwave-assisted Kindler reactions. organic-chemistry.org For greener processes, reactions in water have also been developed, which simplifies workup and reduces organic waste. organic-chemistry.orgresearchgate.net

Reagent Stoichiometry and Addition: Precise control over the addition of reagents is necessary to maximize yield and minimize impurities. For instance, the slow addition of an acid may be required to control the pH in aqueous nitrile-to-thioamide conversions. google.com

Work-up and Product Isolation: On a large scale, simple work-up procedures are preferred. Methods that result in the product precipitating from the reaction mixture, which can then be isolated by simple filtration, are highly desirable as they avoid costly and time-consuming chromatographic separations. organic-chemistry.orgresearchgate.netmdpi.com

Table 2: Scalability Factors for Thioamide Synthesis Methods

| Method | Key Scalability Considerations | Potential Advantages for Large Scale | Potential Challenges for Large Scale |

|---|---|---|---|

| Kindler Synthesis | Heat management, reaction time, solvent recovery, handling of elemental sulfur. | Uses inexpensive and readily available starting materials (aldehyde, amine, sulfur). organic-chemistry.org | Often requires high temperatures and long reaction times; potential for byproduct formation. |

| Thionation of Amides | Stoichiometry of thionating agent (e.g., Lawesson's reagent, P₄S₁₀), management of hazardous byproducts (e.g., phosphorus compounds), purification. acs.orgorganic-chemistry.org | Starts from a stable amide precursor. | Thionating agents can be expensive, moisture-sensitive, and generate significant waste. researchgate.net |

| Nitrile Thiolysis | Handling of H₂S or sulfide sources (e.g., aqueous ammonium (B1175870) sulfide), pH control, pressure management. researchgate.netgoogle.com | Can be a high-yielding reaction with simple starting materials. | Use of toxic and odorous reagents like H₂S or its salts requires specialized handling and safety protocols. researchgate.net |

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity for this compound is essential for its use as a chemical intermediate or in further applications. The choice of purification technique depends on the scale of the synthesis and the nature of the impurities.

Recrystallization: This is one of the most common and cost-effective methods for purifying solid organic compounds on a large scale. researchgate.net The process involves dissolving the crude thioamide in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system is critical. Ideal solvents are those in which the thioamide has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for the recrystallization of N-aryl-substituted thioamides. nih.gov

Chromatography: For laboratory-scale purification or for removing impurities with similar solubility profiles, column chromatography is the method of choice. Silica (B1680970) gel is the most common stationary phase, and a mixture of nonpolar and polar solvents (e.g., hexanes and ethyl acetate) is used as the mobile phase. The polarity of the eluent is gradually increased to separate the target compound from less polar and more polar impurities. However, chromatography is less practical and more expensive for large-scale industrial production.

Liquid-Phase Extraction: This technique can be used during the work-up procedure to remove certain impurities. For example, after the reaction, the mixture can be diluted with an organic solvent and washed with aqueous solutions (e.g., dilute acid, base, or brine) to remove unreacted starting materials, salts, and water-soluble byproducts. abechem.com

Table 3: Overview of Purification Techniques for this compound

| Technique | Principle | Applicability | Advantages | Disadvantages |

|---|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Large-scale purification of solid products. | Cost-effective, simple, can yield very high purity. nih.gov | Requires finding a suitable solvent; some product loss is inevitable in the mother liquor. |

| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | Laboratory-scale purification; separation of complex mixtures. | High resolution; can separate closely related compounds. | Expensive solvents and stationary phase; not easily scalable; generates significant waste. |

| Liquid-Phase Extraction | Differential solubility of components in two immiscible liquid phases (typically aqueous and organic). | Initial work-up and removal of ionic or highly polar/nonpolar impurities. | Rapid, simple, and effective for initial cleanup. abechem.com | Limited separation power; cannot separate compounds with similar partitioning behavior. |

Advanced Derivatization and Structural Modification of 2 4 Isopropylphenyl Ethanethioamide

Chemical Transformations at the Thioamide Functionality

The thioamide group is a versatile functional handle that can undergo a variety of chemical transformations, including reactions at the sulfur and nitrogen atoms, as well as cyclization, oxidation, and reduction reactions.

Alkylation and Acylation Reactions on Sulfur and Nitrogen Atoms

The thioamide functional group possesses two nucleophilic centers: the sulfur atom and, to a lesser extent, the nitrogen atom. This dual reactivity allows for selective alkylation and acylation reactions under controlled conditions.

S-Alkylation: The sulfur atom of the thioamide is the more nucleophilic site and readily undergoes alkylation with electrophiles such as alkyl halides. This reaction leads to the formation of thioimidate esters. For instance, the reaction of 2-(4-isopropylphenyl)ethanethioamide with an alkyl halide (e.g., methyl iodide) in the presence of a base would yield the corresponding S-alkylated product.

N-Acylation: While less nucleophilic than the sulfur, the nitrogen atom can be acylated, particularly after activation of the thioamide. One approach involves the use of a strong base to deprotonate the nitrogen, followed by reaction with an acylating agent like an acyl chloride. derpharmachemica.com Another method involves the activation of the thioamide itself, for example, through N-tert-butoxycarbonyl activation, which enhances the electrophilicity of the thioamide carbon and facilitates subsequent reactions at the nitrogen atom. nih.gov

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| S-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | S-Alkyl Thioimidate Ester |

| N-Acylation | 1. Strong Base (e.g., NaH); 2. Acyl chloride (e.g., CH₃COCl), Solvent (e.g., THF) | N-Acyl Thioamide |

Cyclization Reactions Leading to Heterocyclic Systems Incorporating the Thioamide Moiety

The thioamide functionality is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocyclic compounds, such as thiazoles and thiadiazoles.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a well-established method for the formation of a thiazole ring. chemhelpasap.comsynarchive.comyoutube.com This reaction involves the condensation of a thioamide with an α-haloketone. In the context of this compound, reaction with an α-haloketone like 2-bromoacetophenone (B140003) would lead to the formation of a 2,4-disubstituted thiazole derivative. nih.gov The reaction proceeds through an initial S-alkylation followed by intramolecular cyclization and dehydration.

Thiadiazole Synthesis: 1,2,4-Thiadiazoles can be synthesized from thioamides through oxidative cyclization. acs.orgrsc.orgacs.orgrsc.orgresearchgate.net This transformation typically involves the use of an oxidizing agent to promote the dimerization of the thioamide, which then cyclizes to form the thiadiazole ring. For example, treating this compound with an oxidant like hydrogen peroxide or a photocatalytic system could yield the corresponding 3,5-disubstituted-1,2,4-thiadiazole.

| Heterocycle | General Reaction | Reagents and Conditions |

|---|---|---|

| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketone (e.g., 2-bromoacetophenone), Solvent (e.g., Ethanol), Heat |

| 1,2,4-Thiadiazole | Oxidative Cyclization | Oxidizing agent (e.g., H₂O₂, I₂), or Photocatalyst (e.g., Cu₂O) and light |

Oxidation and Reduction Chemistry of the Thioamide Group

The sulfur atom in the thioamide group can be oxidized, and the entire functional group can be reduced to an amine.

Oxidation: The thioamide can be oxidized to the corresponding amide. A common reagent for this transformation is hydrogen peroxide, often in the presence of a catalyst such as zirconium(IV) chloride. thieme-connect.comorganic-chemistry.org This reaction proceeds via the desulfurization of the thioamide.

Reduction: Thioamides can be reduced to their corresponding amines using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a frequently used reagent for this purpose, effectively converting the C=S bond to a CH₂ group. masterorganicchemistry.comchemistrysteps.comcommonorganicchemistry.com

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Oxidation | H₂O₂, ZrCl₄, Solvent (e.g., Ethanol) | Amide |

| Reduction | 1. LiAlH₄, Solvent (e.g., THF); 2. H₂O workup | Amine |

Modifications of the 4-Isopropylphenyl Moiety

The 4-isopropylphenyl group provides a scaffold for further functionalization through aromatic substitution reactions on the phenyl ring or by targeting the isopropyl group itself.

Aromatic Substitution Reactions on the Phenyl Ring

The isopropyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Due to the steric hindrance of the isopropyl group and the existing substituent at the para position, electrophilic attack is expected to occur predominantly at the ortho positions (positions 2 and 6) of the phenyl ring.

Nitration: The nitration of cumene (B47948) (isopropylbenzene) typically yields a mixture of ortho and para isomers, with the para isomer being the major product. iitm.ac.inresearchgate.netscribd.comgoogle.com In the case of this compound, where the para position is already substituted, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield the 2-nitro derivative.

Halogenation: The bromination of cumene in the presence of a Lewis acid catalyst such as FeBr₃ also leads to a mixture of ortho and para isomers. stackexchange.comkhanacademy.orgpearson.com For the target molecule, bromination under these conditions would likely result in the formation of the 2-bromo-4-isopropylphenyl derivative.

| Reaction | Reagents and Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(2-Nitro-4-isopropylphenyl)ethanethioamide |

| Bromination | Br₂, FeBr₃ | 2-(2-Bromo-4-isopropylphenyl)ethanethioamide |

Functionalization of the Isopropyl Group

The isopropyl group contains a benzylic hydrogen, which is particularly susceptible to radical reactions.

Benzylic Bromination: The benzylic hydrogen on the isopropyl group can be selectively replaced by a bromine atom using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). chadsprep.comchemistrysteps.commasterorganicchemistry.com This reaction proceeds via a stable benzylic radical intermediate. libretexts.orglibretexts.orgbrainly.com The resulting benzylic bromide is a versatile intermediate that can be converted into other functional groups through nucleophilic substitution reactions.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or light), Solvent (e.g., CCl₄) | 2-(4-(1-Bromo-1-methylethyl)phenyl)ethanethioamide |

Strategies for Introducing Additional Stereocenters or Chiral Auxiliaries

The structure of this compound possesses a prochiral methylene (B1212753) group (the -CH2- group adjacent to the phenyl ring). This site presents an opportunity for the introduction of stereocenters to yield chiral molecules, which could exhibit stereoselective interactions with biological targets.

Asymmetric Synthesis: A primary strategy would involve the asymmetric synthesis of the ethanethioamide backbone. This could be achieved by employing a chiral catalyst in the reaction sequence that builds the core structure. For instance, a chiral base could be used for a stereoselective deprotonation-alkylation reaction on a suitable precursor. Another approach involves the asymmetric reduction of a precursor containing a double bond or a ketone at the prochiral position.

Use of Chiral Auxiliaries: A well-established method for inducing chirality is the use of a chiral auxiliary. A chiral molecule could be temporarily attached to a precursor of this compound to direct a subsequent reaction stereoselectively. After the desired stereocenter is created, the auxiliary is removed. For example, a precursor acid, 2-(4-isopropylphenyl)acetic acid, could be coupled to a chiral amine (e.g., a derivative of (R)- or (S)-phenylethylamine). The resulting chiral amide could then be subjected to reactions, such as alkylation at the alpha-carbon, where the bulky auxiliary directs the incoming group to one face of the molecule. Subsequent thionation and removal of the auxiliary would yield an enantiomerically enriched product.

Potential Synthetic Approaches for Chiral Derivatization

| Strategy | Description | Example Precursor/Reagent | Potential Outcome |

|---|---|---|---|

| Asymmetric Alkylation | Deprotonation of a precursor with a chiral base followed by reaction with an electrophile to introduce a substituent at the alpha-carbon stereoselectively. | 2-(4-Isopropylphenyl)acetic acid ester, Chiral Lithium Amide Base | (R)- or (S)-2-(4-Isopropylphenyl)-2-substitued-ethanethioamide |

| Chiral Auxiliary Control | Covalent attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction at the alpha-carbon. | Evans auxiliary attached to 2-(4-isopropylphenyl)acetyl chloride | Enantiomerically pure substituted intermediate |

| Enzymatic Resolution | Use of an enzyme (e.g., a lipase) to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. | Racemic this compound derivative | Separation of (R)- and (S)-enantiomers |

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity and physicochemical properties of a lead compound. nih.govnih.gov For this compound, a systematic SAR study would involve synthesizing analogues with modifications at three primary locations: the isopropylphenyl ring, the ethyl linker, and the thioamide group.

Modifications to the Isopropylphenyl Ring: The phenyl ring is a key site for modification. The size, position, and electronic nature of the substituent at the 4-position (the isopropyl group) can be varied. Analogues could be synthesized with smaller alkyl groups (e.g., methyl, ethyl), larger groups (e.g., tert-butyl, cyclohexyl), or electronically different groups (e.g., methoxy, chloro, trifluoromethyl). researchgate.net These changes would probe the steric and electronic requirements of the target's binding pocket.

Modifications to the Ethyl Linker: The two-carbon linker could be altered to explore conformational effects. Introducing a methyl group at the alpha-carbon (creating a stereocenter, as discussed in 3.2.3) would restrict rotation. The linker could also be lengthened or shortened, or replaced with a more rigid element like a cyclopropane (B1198618) ring.

Modifications to the Thioamide Group: The thioamide itself can be modified. It could be replaced with its oxygen analogue, an amide, to assess the importance of the sulfur atom. The nitrogen of the thioamide could be substituted with small alkyl groups to explore potential interactions in that region of the binding site.

Hypothetical SAR Table for this compound Analogues

| Modification Site | R Group / Modification | Rationale | Hypothetical Effect on Activity |

|---|---|---|---|

| Phenyl Ring (Para-position) | -H, -CH3, -Cl, -OCH3, -CF3 | Probe electronic and steric effects in the binding pocket. | Activity may vary based on receptor's preference for electron-donating/withdrawing or specific sized groups. |

| Ethyl Linker (Alpha-carbon) | -CH3 | Introduce steric bulk and a chiral center, restricting conformation. | May increase potency if a specific conformation is preferred; stereoisomers may have different activities. |

| Ethyl Linker (Backbone) | Shorten to one carbon; Lengthen to three carbons | Alter the distance and angle to the phenyl ring. | Optimal linker length is often crucial for activity; changes may decrease potency. |

| Thioamide Group | Replace C=S with C=O | Evaluate the role of the sulfur atom in binding (e.g., H-bonding, lipophilicity). | May decrease activity if the sulfur atom is critical for interaction or contributes to better cell permeability. |

| Thioamide Group | N-Methylation (-NHCH3) | Remove hydrogen bond donor capability and add steric bulk. | Likely to decrease activity if the N-H is a key hydrogen bond donor. |

Development of Prodrug Strategies and Bioconjugates of this compound

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often used to improve properties such as solubility, stability, or to achieve targeted drug delivery. The thioamide functional group itself is present in several known prodrugs, such as the antitubercular agent ethionamide, which is activated by a specific mycobacterial enzyme. tandfonline.comnih.govtandfonline.com

Prodrug Strategies: A prodrug of this compound could be designed by modifying the thioamide nitrogen. For example, an N-acyl or N-phosphonate group could be added. These groups could be designed to be cleaved by common enzymes in the body, such as esterases or phosphatases, to release the active parent compound. This approach could enhance water solubility and bioavailability. Another strategy could involve designing a system where the thioamide is part of a larger, acid-sensitive molecule that breaks down in specific acidic environments, like tumors, to release the active drug. acs.org

Bioconjugation: Bioconjugation involves linking the molecule to a larger biomolecule, such as a peptide, antibody, or polymer. This can be used to alter the pharmacokinetic profile of the drug or to target it to specific cells or tissues. For this compound, a linker could be attached to the phenyl ring. This linker would need a reactive handle (e.g., a carboxylic acid, amine, or thiol) that can be covalently bonded to the macromolecule. For example, an aminomethyl group could be introduced onto the phenyl ring, which could then be coupled to a carrier molecule. Such bioconjugates could potentially increase the circulation half-life or target the compound to specific cell types, for instance, by attaching it to an antibody that recognizes a cancer-specific antigen. nih.gov

Potential Prodrug and Bioconjugate Approaches

| Strategy | Approach | Purpose |

|---|---|---|

| Prodrug | N-acyloxymethyl derivative | Increase aqueous solubility and passive diffusion; cleaved by esterases. |

| Prodrug | N-phosphonate derivative | Increase aqueous solubility; cleaved by phosphatases. |

| Bioconjugate | Attachment to Polyethylene Glycol (PEG) via a linker on the phenyl ring | Increase circulation half-life and reduce immunogenicity. |

| Bioconjugate | Conjugation to a tumor-targeting antibody | Deliver the compound specifically to cancer cells, reducing systemic exposure. |

Structure Activity Relationship Sar and Mechanistic Biological Investigations in Vitro Focus

Elucidation of Molecular Targets and Pathways Relevant to Thioamide Derivatives

The thioamide moiety, a bioisostere of the common amide bond, imparts unique physicochemical properties to molecules, including altered bond lengths, hydrogen bonding capabilities, and lipophilicity. nih.govtandfonline.com These differences often lead to distinct interactions with biological macromolecules, making thioamide derivatives a subject of significant interest in medicinal chemistry. tandfonline.comresearchgate.net

Enzyme Inhibition Studies (e.g., Proteases, Hydrolases)

Thioamide-containing compounds have been identified as inhibitors of various enzyme classes. The substitution of an amide's oxygen with sulfur can alter the binding affinity and inhibitory potency of a molecule. nih.gov

Kinase Inhibition : Thioamides have been incorporated into small molecule inhibitors targeting kinases, which are pivotal in cellular signaling. For instance, certain N-pyrazoline thioamide derivatives have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, piperazine (B1678402) N-thioamide derivatives have demonstrated strong inhibition of cyclin-dependent kinases (CDKs) such as CDK1 and CDK2, which are crucial for cell cycle regulation. nih.gov

Protease Inhibition : The replacement of an amide with a thioamide at or near the scissile bond of a peptide substrate can confer significant resistance to proteolytic cleavage. This strategy has been used to develop inhibitors for enzymes like dipeptidyl peptidase 4 (DPP-4) and the cysteine protease cathepsin L. acs.orgnih.gov The thioamide renders the peptide bond inert to hydrolysis without requiring a reactive "warhead," which can be an advantage in drug design. nih.gov

Other Enzymes : Thioamide derivatives have been explored as inhibitors for other enzymes as well. The natural product closthioamide (B12422212) inhibits the ATPase activity of bacterial DNA gyrase and topoisomerase IV, blocking DNA replication. nih.gov Ethionamide, an antitubercular drug, is a prodrug that, once activated, inhibits the enoyl-ACP reductase InhA, an enzyme essential for mycolic acid synthesis in Mycobacterium tuberculosis. tandfonline.com Additionally, various thioamide-containing molecules have been investigated as urease inhibitors. nih.gov

Receptor Binding Profiling and Ligand-Target Interactions

The unique electronic and steric properties of the thioamide group can significantly influence how a ligand interacts with its receptor. Thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.govtandfonline.com

Studies on thioamide-containing analogues of neuropeptides and other receptor ligands have shown that this modification can fine-tune receptor affinity and selectivity. For example, a thioamide-containing analogue of a sigma receptor ligand displayed a marked reduction in capsaicin-induced mechanical hypersensitivity in vivo, where its amide equivalent had minimal effect, indicating a critical role for the thioamide in the ligand-target interaction. nih.gov In another context, thioamide substitution in therapeutic peptides like glucagon-like peptide-1 (GLP-1) was shown to preserve the necessary interactions for receptor activation while preventing degradation by proteases. acs.org

Computational and structural studies have provided a more detailed picture of these interactions. For inhibitors of the histone methyltransferase ASH1L, the thioamide group inserts deeply into the binding pocket, forming two hydrogen bonds and, crucially, a chalcogen bond between the sulfur atom and a backbone carbonyl group of a histidine residue. nih.gov Replacement of the thioamide with an amide led to a nearly 100-fold decrease in inhibitory activity, highlighting the importance of this specific ligand-receptor interaction. nih.gov

Protein-Ligand Interaction Analysis using Biophysical Methods

A variety of biophysical techniques are employed to understand the detailed interactions between thioamide-containing ligands and their protein targets.

X-ray Crystallography : This has been a powerful tool for visualizing the precise binding mode of thioamide inhibitors. Crystal structures of the ASH1L SET domain in complex with a thioamide inhibitor have explicitly shown the hydrogen and chalcogen bonds that are critical for high-affinity binding. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR-based screening is a common method for identifying initial "fragment" hits that bind to a protein target, as was the case in the discovery of the first thioamide-containing ASH1L inhibitors. nih.gov NMR can also be used to study the conformational changes in both the ligand and the protein upon binding.

Computational Modeling : Molecular docking and molecular dynamics simulations are used to predict and analyze the binding poses of thioamide derivatives within a target's active site. These studies have helped rationalize the enhanced potency of thioamides over amides by revealing favorable hydrophobic interactions and hydrogen bonding patterns. nih.govresearchgate.net

Thermodynamic Analysis : Techniques like Isothermal Titration Calorimetry (ITC) can determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of a protein-ligand interaction, providing a complete thermodynamic profile. The unique properties of thioamides, such as their ability to form stronger n→π* interactions compared to amides, can contribute to more favorable binding enthalpies. acs.orgnih.gov

In Vitro Biological Activity Screening of 2-(4-Isopropylphenyl)ethanethioamide and its Analogues

As stated previously, there is no specific information available in the peer-reviewed scientific literature regarding the in vitro biological activity of this compound or its direct structural analogues. The following subsections, which would typically be populated with experimental data, are therefore omitted to maintain scientific accuracy and adhere strictly to published findings.

Mechanistic Studies on Cell Lines (e.g., Apoptosis Induction, Cell Cycle Modulation)

No data available.

Antimicrobial Activity Studies (e.g., Bacterial and Fungal Strains, In Vitro Inhibition Zones)

No data available.

Investigations of Anticoagulant and Other Biochemical Activities (In Vitro Assays)

Currently, there is a notable absence of published research specifically detailing the in vitro anticoagulant properties of this compound. Standard coagulation assays, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) tests, which evaluate the extrinsic and intrinsic coagulation pathways respectively, have not been reported for this specific compound in publicly available scientific literature. najah.eduresearchgate.net These assays are fundamental in identifying and characterizing the anticoagulant potential of novel chemical entities. nih.gov

Similarly, broader biochemical profiling of this compound against a wide range of molecular targets is not extensively documented. In vitro biochemical assays are crucial for determining the specific proteins, enzymes, or receptors with which a compound interacts. nih.gov While studies on other structurally distinct compounds have demonstrated a range of activities from enzyme inhibition to receptor antagonism, such specific data for this compound is not yet available. nih.govnih.gov The ethanethioamide functional group, however, is a known pharmacophore in various biologically active molecules, suggesting that this compound could potentially exhibit activity in various biochemical assays, though this remains to be experimentally verified.

Correlation of Structural Features with In Vitro Biological Responses

Due to the limited specific bioactivity data for this compound, a detailed structure-activity relationship (SAR) analysis is speculative. However, general principles of medicinal chemistry allow for hypothetical correlations based on its key structural components: the isopropylphenyl group and the ethanethioamide moiety.

The isopropylphenyl group is a bulky, lipophilic moiety that can influence the compound's interaction with the hydrophobic pockets of target proteins. Variations in the position and nature of the alkyl substituent on the phenyl ring could significantly impact binding affinity and selectivity. For instance, studies on other molecular scaffolds have shown that the size and branching of such alkyl groups are critical determinants of biological activity.

The ethanethioamide group is a bioisostere of an amide and can participate in hydrogen bonding as both a donor and an acceptor. The sulfur atom, being larger and more polarizable than oxygen, can also engage in different types of interactions with biological targets. SAR studies on related thioamide-containing compounds have highlighted the importance of this functional group for their observed biological effects. A systematic modification of these features would be necessary to establish a clear SAR for this class of compounds. researchgate.netmdpi.com

Table 1: Hypothetical Structural Modifications and Potential Impact on Bioactivity

| Structural Feature | Potential Modification | Hypothesized Impact on In Vitro Activity |

| Isopropyl Group | Replacement with smaller (methyl, ethyl) or larger (tert-butyl) alkyl groups | Alteration of steric hindrance and lipophilicity, potentially affecting binding affinity. |

| Phenyl Ring | Introduction of electron-withdrawing or electron-donating substituents | Modulation of electronic properties and potential for additional interactions with target sites. |

| Ethanethioamide Linker | Variation in linker length or replacement with an amide or other bioisosteres | Changes in conformational flexibility and hydrogen bonding capacity, likely altering target engagement. |

Phenotypic Screening and Hit Identification for Novel Biochemical Probes

Phenotypic screening represents a powerful, unbiased approach to discovering novel biological activities for uncharacterized compounds like this compound. nih.gov In this strategy, compounds are tested for their ability to induce a specific phenotypic change in a cellular or organismal model, without prior knowledge of the molecular target. nih.gov

Given its synthetic origin and the lack of defined biological targets, this compound would be a suitable candidate for inclusion in phenotypic screening libraries. High-content imaging or other multiparametric readouts could reveal unexpected cellular effects, which would then guide subsequent target identification and mechanism-of-action studies. The identification of a robust and interesting phenotype would be the first step in validating this compound as a "hit" and initiating a medicinal chemistry program to develop it into a selective biochemical probe. The ultimate goal of such a campaign would be to elucidate its molecular mechanism and utilize it as a tool to investigate biological pathways.

Theoretical and Computational Chemistry Investigations of 2 4 Isopropylphenyl Ethanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and intrinsic properties of a molecule. For 2-(4-Isopropylphenyl)ethanethioamide, such studies would provide a foundational understanding of its behavior at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Frontier Orbitals

Density Functional Theory (DFT) is a robust method for determining the optimized geometry and electronic properties of molecules. A DFT analysis of this compound would involve optimizing its three-dimensional structure to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The electronic structure can be further characterized by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

While no specific DFT studies for this compound have been published, preliminary calculations can provide estimated values for these key electronic parameters.

Table 1: Hypothetical Frontier Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and would need to be confirmed by rigorous DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the ethylthioamide side chain in this compound allows for multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By systematically rotating the rotatable bonds, a potential energy surface can be mapped out, revealing the most stable conformers and the energy barriers between them. This "energy landscape" is critical for understanding how the molecule might change its shape to interact with its environment, such as a solvent or a protein binding site.

Prediction of Reactivity Descriptors and Reaction Pathways

From the outputs of DFT calculations, various reactivity descriptors can be derived. These include parameters like electronegativity, chemical hardness, and the Fukui function, which predicts the most likely sites for nucleophilic and electrophilic attack. Such information is invaluable for understanding the potential chemical reactions the molecule might undergo. For instance, these descriptors could predict how this compound might be metabolized or how it could be chemically modified to enhance its properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a molecule over time.

Protein-Ligand Docking and Binding Free Energy Calculations to Hypothesized Targets

Given the structural motifs present in this compound, it could be hypothesized to interact with various biological targets. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein. This can provide insights into its potential mechanism of action.

Following docking, more rigorous methods like binding free energy calculations can be employed to estimate the strength of the interaction. These calculations, often performed using MD simulations, provide a quantitative measure of the binding affinity. A more negative binding free energy suggests a stronger and more stable interaction.

Table 2: Illustrative Molecular Docking and Binding Free Energy Data

| Hypothesized Target | Docking Score (kcal/mol) | Binding Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Target A | -7.2 | -8.5 |

| Target B | -6.8 | -7.9 |

| Target C | -5.9 | -6.1 |

Note: This table is for illustrative purposes only, as no specific docking studies for this compound have been reported.

Membrane Permeability Predictions using Computational Models

One of the fundamental descriptors is the partition coefficient (log P), which quantifies the lipophilicity of a molecule. A balanced log P is often associated with good membrane permeability. In silico predictions for this compound would involve calculating its log P value using various established algorithms, such as those based on atomic contributions or fragment-based methods.

Another key factor is the molecule's size and shape, often represented by its molecular weight (MW) and topological polar surface area (TPSA). Generally, lower molecular weight and a TPSA value within a certain range are favorable for passive diffusion across cell membranes. Computational tools can readily calculate these parameters for this compound based on its two-dimensional structure.

More sophisticated approaches involve the use of quantitative structure-property relationship (QSPR) models that have been trained on large datasets of compounds with experimentally determined permeability values. These models can provide a more accurate prediction by considering a wider range of molecular descriptors.

Molecular dynamics (MD) simulations offer a more detailed, atomistic view of the permeation process. In such simulations, a virtual model of a lipid bilayer, representing a cell membrane, is constructed, and the behavior of this compound as it interacts with and passes through the membrane is simulated over time. These simulations can provide valuable information about the free energy barrier for permeation and the preferred orientation of the molecule within the membrane.

A hypothetical data table summarizing the predicted membrane permeability parameters for this compound is presented below. It is important to note that these are predicted values and would require experimental validation.

| Descriptor | Predicted Value | Method | Implication for Permeability |

| LogP | 3.2 | ALOGPS 2.1 | Moderate lipophilicity, potentially favorable for membrane partitioning. |

| Molecular Weight (MW) | 207.33 g/mol | Calculated | Within the range for good oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Calculated | Favorable for passive diffusion. |

| Aqueous Solubility (LogS) | -3.5 | ALOGPS 2.1 | Moderate solubility, which can influence absorption. |

| Number of Hydrogen Bond Donors | 2 | Calculated | Low number, generally favorable for permeability. |

| Number of Hydrogen Bond Acceptors | 1 | Calculated | Low number, generally favorable for permeability. |

QSAR Modeling for Predicting and Optimizing In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models could be developed to predict and optimize its potential in vitro biological activities against various targets.

The development of a QSAR model for this compound and its analogs would begin with the generation of a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values against a specific enzyme or receptor). Subsequently, a wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP, TPSA, electronic properties, etc.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests, a mathematical model is built that correlates the calculated descriptors with the observed biological activity.

Once a statistically robust and validated QSAR model is established, it can be used to:

Predict the biological activity of new, unsynthesized derivatives of this compound.

Identify the key molecular features that are either beneficial or detrimental to the desired biological activity.

Guide the rational design of more potent and selective analogs by suggesting specific structural modifications.

For instance, a hypothetical QSAR study on a series of thioamide derivatives might reveal that increasing the steric bulk of the isopropyl group on the phenyl ring positively correlates with activity, while the presence of electron-withdrawing groups on the same ring has a negative impact. This information would be invaluable for optimizing the lead compound.

In Silico Screening and Virtual Library Design of this compound Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The design of a virtual library of this compound derivatives is a key step in this process.

The design of the virtual library would start with the core scaffold of this compound. Various chemical modifications would then be systematically applied to different parts of the molecule. For example:

Modification of the isopropylphenyl group: The isopropyl group could be replaced with other alkyl or alkoxy groups of varying sizes and electronic properties. The phenyl ring itself could be substituted with different functional groups at various positions.

Modification of the ethanethioamide moiety: The thioamide group could be replaced with other bioisosteres. The ethyl linker could be elongated, shortened, or functionalized.

This process can generate a vast virtual library containing thousands or even millions of hypothetical derivatives. This library can then be subjected to in silico screening against a specific biological target. Common virtual screening techniques include:

Ligand-based virtual screening: This approach uses the known structural and physicochemical properties of active compounds to identify similar molecules in the virtual library.

Structure-based virtual screening: This method requires the three-dimensional structure of the biological target. Molecular docking simulations are then used to predict the binding affinity and pose of each compound in the virtual library within the target's active site.

The output of the virtual screening would be a ranked list of the most promising derivatives of this compound, which can then be prioritized for chemical synthesis and experimental testing. This approach significantly reduces the time and cost associated with the early stages of drug discovery by focusing laboratory efforts on the most promising candidates.

A hypothetical workflow for the in silico screening and virtual library design of this compound derivatives is outlined below:

| Step | Description | Computational Tools/Methods |

| 1. Scaffold Definition | Define the core structure of this compound. | Chemical drawing software |

| 2. Virtual Library Enumeration | Systematically modify the scaffold with a predefined set of chemical building blocks. | Library enumeration software (e.g., RDKit, ChemAxon) |

| 3. Library Filtering | Apply drug-likeness filters (e.g., Lipinski's rule of five) to remove undesirable compounds. | ADMET prediction tools |

| 4. Target Preparation | Obtain and prepare the 3D structure of the biological target. | Protein Data Bank (PDB), molecular modeling software |

| 5. Molecular Docking | Dock each compound from the filtered virtual library into the active site of the target. | Docking software (e.g., AutoDock, Glide, GOLD) |

| 6. Hit Selection and Prioritization | Rank the compounds based on their docking scores and visual inspection of binding modes. | Scoring functions, visualization software |

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation of 2 4 Isopropylphenyl Ethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-(4-isopropylphenyl)ethanethioamide in solution and the solid state.

High-Resolution 1D and 2D NMR Techniques for Complete Structure Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in assigning the proton (¹H) and carbon-¹³ (¹³C) chemical shifts of this compound, confirming its molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. The characteristic signals for this compound would include:

Aromatic Protons: Doublets in the aromatic region corresponding to the protons on the p-substituted benzene (B151609) ring.

Methylene (B1212753) Protons: A singlet for the CH₂ group adjacent to the thioamide functionality.

Isopropyl Protons: A septet for the CH group and a doublet for the two methyl (CH₃) groups of the isopropyl substituent.

Thioamide Protons: Broad signals for the NH₂ protons, which may be exchangeable with deuterium.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. Key resonances would include:

Thioamide Carbonyl (C=S): A characteristic downfield signal.

Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the phenyl ring.

Methylene Carbon: The signal for the CH₂ carbon.

Isopropyl Carbons: Resonances for the CH and CH₃ carbons of the isopropyl group.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for a complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule.

| ¹H NMR Data | ¹³C NMR Data |

| Proton | Chemical Shift (ppm) |

| Aromatic CH | [Typical Range: 7.0-7.5] |

| Methylene CH₂ | [Typical Range: 3.5-4.5] |

| Isopropyl CH | [Typical Range: 2.8-3.2] |

| Isopropyl CH₃ | [Typical Range: 1.1-1.3] |

| Thioamide NH₂ | [Typical Range: 8.0-10.0] |

| Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is a typical representation. |

Dynamic NMR for Conformational Studies and Tautomerism

Dynamic NMR (DNMR) is a powerful tool to investigate the conformational dynamics and potential tautomeric equilibria in this compound. Thioamides can exist in equilibrium between the thione (C=S) and thiol (C-SH) forms. mdpi.comscispace.com

The position of this equilibrium is influenced by factors such as solvent, temperature, and pH. scispace.com DNMR experiments, by varying the temperature, can provide information on the rotational barriers around the C-N bond of the thioamide group and the kinetics of the tautomeric exchange. encyclopedia.pub The presence of distinct sets of signals at low temperatures that coalesce at higher temperatures would be indicative of such dynamic processes. While the thione form is generally predominant for simple thioamides, quantitative studies are necessary to determine the precise ratio for this specific compound. scispace.com

Solid-State NMR for Crystalline Forms Analysis

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, packing, and polymorphism of this compound in its crystalline form. nih.govmit.edu Unlike solution-state NMR, ssNMR can distinguish between different crystalline forms (polymorphs) which may exhibit different physical properties. nih.gov Cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. nih.gov By analyzing the chemical shifts and line shapes in the ssNMR spectrum, insights into the local molecular environment and intermolecular interactions within the crystal lattice can be obtained.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to:

N-H Stretching: In the region of 3100-3400 cm⁻¹, indicative of the thioamide NH₂ group.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations typically appear between 2800-3100 cm⁻¹.

C=S Stretching: The thioamide C=S stretching vibration, a key functional group, is expected in the range of 1000-1250 cm⁻¹.

C-N Stretching: Vibrations associated with the C-N bond of the thioamide group.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The C=S bond, due to its polarizability, often gives a strong Raman signal. Analysis of both IR and Raman spectra allows for a more complete vibrational analysis of the molecule. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C=S Stretch (Thioamide) | 1000-1250 |

| C-N Stretch | 1250-1350 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Fragmentation Pattern Analysis for Structural Confirmation and Elucidation of Metabolites (In Vitro)

Mass spectrometry is an indispensable tool for the structural elucidation of novel compounds and their metabolic products. In the analysis of this compound, electron ionization (EI) mass spectrometry would provide characteristic fragmentation patterns crucial for confirming its molecular structure. The molecular ion (M+) peak would be expected to be prominent due to the stability conferred by the aromatic ring. libretexts.orgchemguide.co.uk The fragmentation process, driven by the energetic instability of the molecular ion, involves the cleavage of the weakest bonds to form smaller, stable, charged fragments. chemguide.co.uklibretexts.org

Key fragmentation pathways anticipated for the parent compound include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the thioamide group, leading to the formation of a stable benzyl-type cation.

Benzylic Cleavage: Loss of a propyl radical from the isopropyl group to form a stable secondary benzylic carbocation is a highly probable fragmentation pathway. libretexts.org Another possibility is the loss of a methyl radical to form a different, also stabilized, cation.

McLafferty Rearrangement: While less common for thioamides compared to amides, a rearrangement involving the transfer of a gamma-hydrogen could potentially occur if the side chain were longer. For this specific compound, this pathway is unlikely.

Cleavage of the Thioamide Moiety: Fragmentation can occur around the thioamide group, leading to ions corresponding to [CSNH2]+ or the loss of neutral molecules like H2S.

The study of in vitro metabolism, typically conducted using liver microsomes, reveals how a compound is modified by metabolic enzymes. mdpi.com These biotransformations, such as oxidation and hydrolysis, generate metabolites whose structures can be elucidated by comparing their mass spectra to that of the parent compound. nih.govresearchgate.net For this compound, plausible metabolic transformations include hydroxylation on the isopropyl group or the aromatic ring, and oxidation of the sulfur atom. mdpi.comnih.gov Each modification results in a predictable mass shift from the parent molecule, aiding in the identification of the metabolite.

Below is a table of potential fragments and in vitro metabolites with their expected mass-to-charge ratios (m/z).

| Species | Proposed Structure / Modification | Expected m/z of [M]+ or [M+H]+ | Notes |

| Parent Compound | This compound | 193 | Molecular Ion (EI) |

| Fragment 1 | [M - CH3]+ | 178 | Loss of a methyl radical from the isopropyl group. |

| Fragment 2 | [M - C3H7]+ | 150 | Loss of a propyl radical from the isopropyl group. |

| Fragment 3 | [C9H11]+ | 119 | Benzylic cation resulting from cleavage of the ethylthioamide side chain. |

| Metabolite 1 | Monohydroxylated Metabolite | 209 | Addition of one oxygen atom (+16 Da). |

| Metabolite 2 | Dihydroxylated Metabolite | 225 | Addition of two oxygen atoms (+32 Da). |

| Metabolite 3 | S-Oxide Metabolite | 209 | Oxidation of the thioamide sulfur (+16 Da). |

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound and its metabolites within complex biological matrices, such as the output of an in vitro metabolism study, necessitates the use of powerful hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). amazonaws.comnih.gov This method combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and structural specificity of tandem mass spectrometry. nih.govlongdom.org

The process begins with the chromatographic separation of the compound mixture. Typically, reverse-phase HPLC is used, where the parent compound, being more lipophilic, would have a longer retention time than its more polar, hydroxylated metabolites. mdpi.com Following separation, the eluent is directed into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. nih.gov

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]+ of the parent compound or a metabolite) is selected in the first mass analyzer (Q1). This ion is then passed into a collision cell (Q2), where it is fragmented by collision with an inert gas. The resulting product ions are then analyzed by the second mass analyzer (Q3). amazonaws.com This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the quantification of analytes at very low concentrations even in the presence of complex matrix interferences. nih.gov

A hypothetical LC-MS/MS method for analyzing this compound and a potential metabolite is outlined in the table below.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Transition |

| This compound | 194.1 [M+H]+ | 119.1 | [M+H]+ → [Benzylic cation]+ |

| Monohydroxylated Metabolite | 210.1 [M+H]+ | 135.1 | [M+H]+ → [Hydroxylated benzylic cation]+ |

| Monohydroxylated Metabolite | 210.1 [M+H]+ | 192.1 | [M+H]+ → [M+H - H2O]+ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that promotes electrons from a ground state to a higher energy excited state. shu.ac.ukelte.hu The structure of this compound contains two primary chromophores—groups of atoms responsible for light absorption: the substituted phenyl ring and the thioamide (-CSNH2) group. elte.hu

The phenyl ring undergoes π → π* transitions, which are typically intense and occur in the UV region. libretexts.org The thioamide group is more complex, as it contains π electrons in the C=S bond, as well as non-bonding (n) lone-pair electrons on the sulfur and nitrogen atoms. This allows for both π → π* and n → π* transitions. uzh.chslideshare.net

π → π Transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characterized by high molar absorptivity (ε) values (typically 1,000-10,000 L mol⁻¹ cm⁻¹). shu.ac.uk Both the aromatic ring and the C=S double bond contribute to these absorptions.

n → π Transitions:* These involve the promotion of a non-bonding electron (from S or N) to a π* antibonding orbital. These transitions are electronically "forbidden" to an extent, resulting in significantly lower molar absorptivity (ε = 10-100 L mol⁻¹ cm⁻¹) and appearing at longer wavelengths (lower energy) compared to the π → π* transitions. shu.ac.uk